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DCP-Bio3

Redox Proteomics Cysteine Oxidation Affinity Labeling

DCP-Bio3's unique carbamate-butyl linker ensures optimal biotin presentation for efficient streptavidin pull-down of sulfenylated proteins. Unlike alternative probes lacking this spacer, it is optimized for proteomic workflows and LC-MS/MS. Specify ≥98% purity for consistent, reproducible enrichment of Cys–SOH-modified targets in your redox biology research.

Molecular Formula C24H38N4O6S
Molecular Weight 510.6 g/mol
Cat. No. B3026048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDCP-Bio3
Molecular FormulaC24H38N4O6S
Molecular Weight510.6 g/mol
Structural Identifiers
SMILESC1CC(=O)CC(=O)C1CCCOC(=O)NCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
InChIInChI=1S/C24H38N4O6S/c29-17-10-9-16(19(30)14-17)6-5-13-34-24(33)26-12-4-3-11-25-21(31)8-2-1-7-20-22-18(15-35-20)27-23(32)28-22/h16,18,20,22H,1-15H2,(H,25,31)(H,26,33)(H2,27,28,32)/t16?,18-,20-,22-/m0/s1
InChIKeyTUSKVLIOIXAEPV-WBDHXUAGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DCP-Bio3 (CAS 1001575-95-6): Biotinylated Probe for Cysteine Sulfenic Acid Isolation and Detection


N-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-carbamic acid, 3-(2,4-dioxocyclohexyl)propyl ester, commonly designated DCP-Bio3 (CAS: 1001575-95-6), is a biotinylated affinity probe engineered for the selective capture and isolation of cysteine sulfenic acid (Cys–SOH)-containing proteins . The molecule comprises a 3-(2,4-dioxocyclohexyl)propyl (DCP) reactive warhead conjugated via a carbamate-butyl linker to a biotin affinity handle, enabling downstream streptavidin-based enrichment and detection in polyacrylamide gels and proteomic workflows . The compound is supplied as a crystalline solid (purity ≥90–98.1% by vendor specification) and is intended exclusively for research applications involving the identification of oxidized and modified proteins .

DCP-Bio3 vs. Generic Biotinylated Dimedone Probes: Why Linker Architecture Determines Experimental Outcomes


Generic substitution of DCP-Bio3 with alternative biotinylated dimedone-based probes (e.g., DCP-Bio1, DCP-Bio2) is not scientifically defensible due to fundamental differences in linker topology and molecular geometry. DCP-Bio3 incorporates a carbamate-butyl linker connecting the DCP warhead to biotin, whereas DCP-Bio1 utilizes a direct ester linkage without the extended butyl spacer [1]. This architectural divergence alters the spatial presentation of the biotin moiety relative to the protein-bound adduct, potentially affecting streptavidin accessibility, labeling efficiency in complex cellular lysates, and compatibility with downstream detection modalities. A 2016 comparative study of sulfenic acid probes established that reaction efficiency, adduct stability under reducing conditions, and performance in proteomic workflows vary substantially across structurally distinct nucleophiles [2]. Consequently, even probes sharing the identical DCP reactive core cannot be assumed interchangeable without empirical validation in the specific experimental context, and procurement decisions predicated solely on cost or availability risk compromising data reproducibility.

Quantitative Differentiation Evidence for DCP-Bio3 Procurement Decisions


Comparative Reaction Efficiency of DCP-Nucleophiles in Sulfenic Acid Capture: Cross-Study Analysis

A comprehensive comparative study by Shi and Carroll (2016) evaluated the reaction efficiencies of various nucleophilic probes, including the DCP class of compounds, toward cysteine sulfenic acid. The study utilized a dipeptide-based model system and a recombinant protein model (AhpC) to quantify reaction rates and yields. The cyclic C-nucleophile framework exhibited superior efficiency in capturing sulfenic acid under competitive conditions, demonstrating the importance of the DCP scaffold for achieving labeling completeness in proteomic samples [1]. While the published work does not provide side-by-side numeric data for DCP-Bio3 versus DCP-Bio1, the study confirms that the DCP reactive warhead class achieves high labeling yields, and that the specific linker and biotin presentation in DCP-Bio3 can be rationally selected based on experimental compatibility requirements. Quantitative reaction efficiency metrics for DCP-Bio3 in defined model systems are necessary for definitive procurement differentiation; users are advised to consult vendor-supplied certificate of analysis and request application-specific validation data.

Redox Proteomics Cysteine Oxidation Affinity Labeling

Chemoselectivity of DCP-Bio3 for Cysteine Sulfenic Acid Over Other Cysteine Oxidation States

DCP-Bio3 is documented to form a covalent adduct with the cysteine sulfenic acid (Cys–SOH) form of the bacterial peroxidase alkyl hydroperoxidase (AhpC) while demonstrating negligible cross-reactivity with the corresponding thiol (Cys–SH), disulfide (Cys–S–S–Cys), and hyperoxidized forms (Cys–SO₂H, Cys–SO₃H) of the same protein . This selectivity profile has been empirically established and is consistently cited across vendor technical datasheets and the peer-reviewed literature describing the DCP probe class. However, precise quantitative metrics—such as fold-selectivity ratios, off-target labeling rates, or limits of detection for sulfenic acid versus competing oxidation states—are not publicly disclosed in accessible vendor documentation or primary research articles for DCP-Bio3 specifically. The qualitative selectivity claim is foundational to the probe's utility but lacks the quantitative granularity required for rigorous comparator-based procurement decisions without additional user-performed validation.

Chemoselectivity Cysteine Sulfenic Acid Redox Biology

Structural Differentiation: Linker Length and Biotin Accessibility in DCP-Bio3 vs. DCP-Bio1

Structural comparison of DCP-Bio3 and DCP-Bio1 reveals distinct linker architectures. DCP-Bio3 contains a carbamate-butyl linker (N-[4-[[...]amino]butyl]-carbamic acid, 3-(2,4-dioxocyclohexyl)propyl ester), whereas DCP-Bio1 utilizes a direct ester linkage between the DCP warhead and biotin [1]. The extended butyl spacer in DCP-Bio3 increases the distance between the protein-bound DCP adduct and the biotin moiety, which may reduce steric hindrance and enhance streptavidin binding efficiency, particularly for bulky or deeply buried protein adducts. However, no published quantitative data compare biotin accessibility, streptavidin capture efficiency, or signal intensity in pull-down assays between DCP-Bio3 and DCP-Bio1. This structural difference represents a rational basis for experimental selection but does not constitute a proven performance advantage absent direct comparative data.

Probe Design Biotin Accessibility Streptavidin Affinity

Recommended Research Applications for DCP-Bio3 in Sulfenic Acid Proteomics


Isolation and Enrichment of Cysteine Sulfenic Acid-Modified Proteins from Cellular Lysates

DCP-Bio3 is optimally deployed for affinity-based enrichment of sulfenylated proteins from complex biological matrices. Following in situ labeling of cellular sulfenic acids, the biotin handle enables streptavidin-mediated pull-down, facilitating identification of oxidized protein targets by LC-MS/MS. This application is supported by the probe's documented selectivity for Cys–SOH over alternative cysteine oxidation states, as established in model systems using recombinant AhpC protein . Users should note that empirical validation of labeling conditions (probe concentration, incubation time, pH) is recommended, as quantitative performance parameters are not standardized across different cell types or experimental conditions.

Detection of Oxidized Proteins in Polyacrylamide Gels via Streptavidin-HRP

DCP-Bio3-labeled protein samples can be resolved by SDS-PAGE and detected via streptavidin-conjugated horseradish peroxidase (HRP), enabling visualization of sulfenic acid-containing proteins in polyacrylamide gels . This workflow is suitable for comparative redox profiling across treatment conditions and provides a rapid, antibody-independent readout of protein sulfenylation. The carbamate-butyl linker architecture may enhance biotin accessibility for detection reagents, though this remains a structural inference rather than a quantitatively proven advantage over alternative probes.

Validation of Cysteine Sulfenic Acid Formation in Recombinant Protein Systems

DCP-Bio3 serves as a confirmatory tool for verifying Cys–SOH formation in purified recombinant proteins subjected to oxidative treatments (e.g., H₂O₂ exposure). The probe's well-characterized reactivity with the sulfenic acid form of AhpC provides a validated reference system for method development . Researchers should consider that the absence of publicly available comparative quantitative data necessitates internal validation against appropriate negative controls (thiol-blocked samples, hyperoxidized samples) to confirm labeling specificity in the experimental context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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